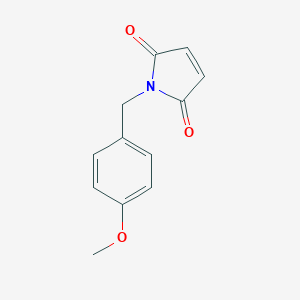

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPTEHVKDQQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372265 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-96-2 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as N-(4-Methoxybenzyl)maleimide, is a derivative of maleimide featuring a 4-methoxybenzyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. The maleimide functional group is a key reactive moiety, well-known for its high selectivity towards sulfhydryl groups, making this compound a valuable tool in bioconjugation and drug design. The presence of the methoxyphenyl group can influence the compound's solubility, electronic properties, and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | - |

| Molecular Weight | 217.22 g/mol | [1] |

| Melting Point | 99-102 °C | [1] |

| 105-106 °C | [2] | |

| Boiling Point (Predicted) | 379.7 ± 25.0 °C | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | - |

| Purity | >95% | [3] |

Note: Conflicting melting point data exists, which may be due to different experimental conditions or sample purity. The predicted values for boiling point and density are computational estimations and should be used as a guide.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 4-methoxybenzylamine with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)maleimide

This protocol is adapted from a general method for the preparation of N-substituted maleimides.

Materials:

-

Maleic anhydride

-

4-Methoxybenzylamine

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Formation of the Maleamic Acid: Dissolve maleic anhydride (20 mmol) in dichloromethane (12.5 mL) in a round-bottom flask under a dry nitrogen atmosphere. To this solution, add a solution of 4-methoxybenzylamine (20 mmol) in dichloromethane (8 mL) dropwise. Stir the reaction mixture for 2 hours at room temperature. After stirring, evaporate the solvent to obtain the crude N-(4-methoxybenzyl)maleamic acid as a crystalline solid.

-

Cyclodehydration: To the crude maleamic acid, add acetic anhydride (6 mL) and anhydrous sodium acetate (12.5 mmol). Stir the solution overnight (15-20 hours) at 70°C.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water (75 mL). Separate the organic phase and wash the aqueous solution twice with dichloromethane (25 mL each). Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent to yield the crude product. Purify the crude product by crystallization from a hexane/ethyl acetate (3/2) mixture to obtain N-(4-methoxybenzyl)maleimide as a white solid.[4]

Yield: 62%[4]

Spectral Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.29 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 6.68 (s, 2H, HC=CH), 4.61 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 170.4, 159.3, 134.2, 129.9, 128.5, 114.0, 55.2, 40.9 | [4] |

| GC-MS | m/z (rel. int.): 217 (M+, 100), 174 (41), 136 (31), 121 (17), 108 (11) | [4] |

Chemical Reactivity: Thiol-Maleimide Michael Addition

The core reactivity of this compound lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This double bond readily undergoes a Michael addition reaction with nucleophiles, particularly thiols (sulfhydryl groups).

This reaction is highly efficient and selective for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond. This high degree of selectivity makes maleimide derivatives invaluable tools for the site-specific modification of proteins and peptides at cysteine residues.

Potential Biological Activity

While specific biological activity data for this compound is not extensively documented in the public domain, the broader class of maleimide derivatives has been shown to exhibit a range of biological effects.

Cytotoxicity

Maleimide derivatives have demonstrated cytotoxic effects in various cancer cell lines. The proposed mechanism often involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, primarily through necrosis.[3] This is characterized by a loss of mitochondrial membrane potential and ATP depletion.[3] The electrophilic nature of the maleimide ring allows it to react with intracellular thiols, such as glutathione, disrupting the cellular redox balance and contributing to its cytotoxic effects.

References

Technical Guide: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

CAS Number: 140480-96-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. Due to the limited availability of specific experimental data for this exact molecule, this document also incorporates data from closely related analogs, such as N-benzylmaleimide and other substituted derivatives, to provide a broader context for its potential properties and applications. All data derived from analogs is clearly indicated.

Physicochemical Properties

Quantitative physicochemical data for N-substituted maleimides are crucial for assessing their drug-like properties, including solubility, stability, and permeability. The following table summarizes key properties for the related compound N-benzylmaleimide, which serves as a structural analog.

| Property | Value | CAS Number (Analog) |

| Molecular Formula | C11H9NO2 | 1631-26-1 |

| Molecular Weight | 187.19 g/mol | 1631-26-1 |

| Melting Point | 70 °C (lit.) | 1631-26-1 |

| Form | Solid | 1631-26-1 |

| Purity | >98.0% (HPLC) | - |

| Appearance | White to Almost white powder to crystal | - |

| SMILES String | O=C1C=CC(=O)N1Cc2ccccc2 | 1631-26-1 |

| InChI Key | MKRBAPNEJMFMHU-UHFFFAOYSA-N | 1631-26-1 |

Synthesis and Experimental Protocols

The synthesis of N-substituted maleimides, including this compound, generally follows a two-step process: the formation of a maleamic acid intermediate, followed by cyclodehydration.

General Synthesis Workflow

The following diagram illustrates the typical synthetic route for N-substituted maleimides.

Caption: General synthesis workflow for N-substituted maleimides.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for synthesizing analogous N-substituted maleimides.[1]

Step 1: Synthesis of N-(4-Methoxybenzyl)maleamic Acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether or dimethylformamide (DMF) with stirring.

-

Prepare a solution of 4-methoxybenzylamine (1.0 equivalent) in the same solvent.

-

Slowly add the amine solution to the maleic anhydride solution at room temperature. An exothermic reaction may occur.

-

Stir the resulting suspension at room temperature for 1-3 hours.

-

The formation of the maleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Collect the precipitated product by vacuum filtration and wash with cold solvent to yield the crude N-(4-methoxybenzyl)maleamic acid. The product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To an Erlenmeyer flask, add acetic anhydride (e.g., 2-3 mL per gram of maleamic acid) and anhydrous sodium acetate (catalytic amount, e.g., 0.15 equivalents).

-

Add the N-(4-methoxybenzyl)maleamic acid from Step 1 to the flask.

-

Heat the suspension gently (e.g., on a steam bath or in a water bath at 60-70°C) with swirling for approximately 30-60 minutes until the solid dissolves.[1]

-

After the reaction is complete, pour the hot solution into a beaker containing ice-cold water and stir vigorously.

-

The N-substituted maleimide will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Biological Activity and Potential Applications

Cytotoxic Activity of Related Maleimide Derivatives

The following table presents the cytotoxic activity of a related compound, 1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)-1Н-pyrrole-2,5-dione (MI-1), against various human cancer cell lines, demonstrating the potential of this chemical class.

| Cell Line | Tissue Origin | IC50 (µg/mL) |

| KB-3-1 | Cervix Carcinoma | 0.8 |

| KBC-1 | Cervix Carcinoma | 1.0 |

| MCF-7 | Breast Carcinoma | 1.3 |

| T47D | Breast Carcinoma | 2.1 |

| Panc-1 | Pancreatic Carcinoma | 21.0 |

| HepG2 | Hepatocarcinoma | 32.7 |

| HCT116 | Colon Carcinoma | 62.2 |

Data for compound MI-1, a structural analog.[3]

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many small molecule inhibitors target signal transduction pathways that are dysregulated in cancer. The RAS/MAPK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival, and it is often hyperactivated in gliomas and other cancers.[4] Maleimide derivatives have been investigated as potential tyrosine kinase inhibitors, which would act at the beginning of such pathways.[5]

Caption: Hypothetical inhibition of the RTK signaling pathway.

Experimental Protocol for Biological Assays

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

References

An In-depth Technical Guide on the Molecular Structure of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. Due to the limited availability of detailed experimental data for this specific compound in public literature, this guide combines confirmed data with representative protocols and data from closely related analogues to provide a thorough resource.

Molecular Identity and Physicochemical Properties

This compound, also known as N-(4-methoxybenzyl)maleimide, is a derivative of maleimide featuring a 4-methoxybenzyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| CAS Number | 140480-96-2 | [1][2][3][4] |

| Molecular Formula | C12H11NO3 | [1][2][3][4] |

| Molecular Weight | 217.22 g/mol | [1][2][3][4] |

| Purity (Estimated) | >95% | [5] |

Molecular Structure

The structure of this compound consists of a planar pyrrole-2,5-dione (maleimide) ring linked via a methylene bridge to a 4-methoxyphenyl group.

Caption: 2D structure of this compound.

Spectroscopic Data (Representative)

While specific spectroscopic data for this compound is not available in the reviewed literature, the following table presents data for a structurally similar compound, 1-(4-methoxyphenyl)-3-((4-pentylphenyl)ethynyl)-1H-pyrrole-2,5-dione, to provide an indication of expected spectral characteristics.[6]

Table 2: Representative Spectroscopic Data for a Related Maleimide Derivative

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ ppm 0.89 (t, J = 6.00, 12.00 Hz, 3 H), 1.30–1.34 (m, 4 H), 1.60 (d, J = 7.54 Hz, 2 H), 2.61 (d, J = 7.90 Hz, 2 H), 3.82 (s, 3 H), 6.77 (s, 1 H), 6.96–6.99 (m, 2 H), 7.22–7.27 (m, 4 H), 7.50–7.53 (m, 2 H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ ppm 14.20, 22.45, 31.46, 33.64, 37.52, 55.55, 97.21, 112.44, 114.46 (2C), 120.53, 124.88, 127.52 (2C), 130.01 (2C), 131.41, 134.20 (2C), 159.23, 171.12 (2C) |

| Mass Spec. (+)-HRESI-MS | calcd for C₂₄H₂₄NO₃ (M+H⁺): 374.1756; found: 374.1765 |

Note: The chemical shifts and fragmentation patterns for this compound will differ due to the presence of a benzyllic methylene group and the absence of the alkyne and pentylphenyl substituents.

Experimental Protocols

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of N-substituted maleimides, adapted for the preparation of this compound. This method is based on the well-established condensation reaction of an amine with maleic anhydride.[7][8]

Reaction Scheme:

(4-Methoxyphenyl)methanamine + Maleic Anhydride → this compound

Materials:

-

(4-Methoxyphenyl)methanamine

-

Maleic Anhydride

-

Glacial Acetic Acid

-

Crushed Ice

-

Water

-

Vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of (4-methoxyphenyl)methanamine and maleic anhydride in glacial acetic acid.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the progress of the reaction using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice.

-

Stir the mixture until a solid precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Characterization Workflow

Caption: General workflow for purification and characterization.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not prominent in the literature, the maleimide scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7][9] Derivatives of maleimide have been reported to exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9]

One of the documented mechanisms of action for maleimide-containing compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Representative Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates a simplified, representative signaling pathway for the catalytic cycle of Topoisomerase II and its inhibition by a maleimide-containing compound.

Caption: Inhibition of the Topoisomerase II catalytic cycle.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols and pathway information are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | 140480-96-2 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 140480-96-2 [chemicalbook.com]

- 4. 140480-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 6. Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1<i>H</i>-pyrrole-2,5-diones and functionalization to triazoles - Arabian Journal of Chemistry [arabjchem.org]

- 7. cibtech.org [cibtech.org]

- 8. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

IUPAC Name: 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

CAS Number: 140480-96-2

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

Introduction

This technical guide provides an in-depth overview of this compound, a substituted N-benzylmaleimide. This compound serves as a valuable building block in organic synthesis, particularly as a dienophile in Diels-Alder reactions for the construction of complex molecular architectures. Its utility is highlighted in the synthesis of cytochalasin B-inspired compound collections, which are investigated for their potential as selective glucose import inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 217.22 | --INVALID-LINK-- |

| IUPAC Name | This compound | Confirmed via multiple sources |

| CAS Number | 140480-96-2 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound is achieved through a two-step process starting from maleic anhydride and 4-methoxybenzylamine. The general reaction scheme is depicted below.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the supplementary information of Sellstedt et al. (2016).

Step 1: Synthesis of (Z)-4-((4-methoxybenzyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzylamine (1.0 eq) in the same solvent to the cooled maleic anhydride solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

-

The resulting precipitate, the maleamic acid intermediate, is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a suspension of the dried maleamic acid intermediate (1.0 eq) in acetic anhydride (5-10 volumes), add anhydrous sodium acetate (0.2 eq).

-

Heat the mixture to 80-90 °C with stirring for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual acetic anhydride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (s, 2H, CH=CH), 4.60 (s, 2H, N-CH₂), 3.80 (s, 3H, O-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 159.0 (Ar-C-O), 134.5 (CH=CH), 129.5 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 55.2 (O-CH₃), 42.0 (N-CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, vinyl), ~2950 (C-H, alkyl), ~1700 (C=O, imide), ~1610, 1510 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spec. (ESI+) | m/z 218.07 [M+H]⁺, 240.05 [M+Na]⁺ |

Applications in Research

The primary application of this compound in the scientific literature is as a dienophile in Diels-Alder reactions. This is a key step in the synthesis of complex, biologically relevant molecules.

Role in the Synthesis of Cytochalasin B-Inspired Compounds

In the work by Sellstedt et al., this compound is utilized in a trienamine-catalyzed asymmetric Diels-Alder reaction.[1] This reaction forms the core of a synthetic strategy to produce a library of compounds inspired by the natural product Cytochalasin B.

The resulting cycloadducts are further elaborated to generate a collection of molecules that are then screened for their biological activity, specifically as inhibitors of glucose transport. This highlights the importance of this compound as a key intermediate in the discovery of potential therapeutic agents.[1]

Biological Activity of Downstream Products

While this compound itself is a synthetic intermediate, the compounds derived from it have shown interesting biological activities. The cytochalasin B-inspired compounds synthesized using this dienophile have been evaluated for their ability to inhibit glucose uptake in cancer cells.

| Compound Class | Biological Target | Activity | Reference |

| Cytochalasin B-inspired compounds | Glucose Transporters (e.g., GLUT1) | Inhibition of glucose uptake | [1] |

The research by Sellstedt et al. aimed to decouple the glucose transport inhibition of Cytochalasin B from its actin polymerization inhibition, the latter being a source of toxicity. The synthesized library of compounds, for which this compound was a crucial starting material, allowed for the identification of analogues with selective glucose import inhibition.[1]

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route. Its primary significance lies in its role as a versatile dienophile for the construction of complex polycyclic systems. The application of this compound in the synthesis of biologically active molecules, particularly in the context of cancer metabolism research, underscores its importance for professionals in drug discovery and development. This guide provides the essential technical information required for the synthesis and application of this valuable research chemical.

References

Synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 1-((4-methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a maleimide derivative of interest in various research and development applications. The synthesis is a robust two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration to yield the target compound. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two primary steps:

-

Step 1: Synthesis of N-(4-methoxybenzyl)maleamic acid. This step involves the nucleophilic addition of 4-methoxybenzylamine to maleic anhydride, resulting in the opening of the anhydride ring to form the corresponding maleamic acid. This reaction is typically exothermic and proceeds readily at or below room temperature.

-

Step 2: Cyclodehydration to this compound. The maleamic acid intermediate is then dehydrated to form the cyclic imide. This can be achieved through chemical dehydration, commonly using acetic anhydride and a catalyst such as sodium acetate, or via azeotropic removal of water.

The overall reaction scheme is depicted below:

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for the synthesis of analogous N-substituted maleimides.

Step 1: Synthesis of N-(4-methoxybenzyl)maleamic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as anhydrous diethyl ether or toluene.

-

Addition of Amine: To the stirred solution, add a solution of 4-methoxybenzylamine (1.0 eq.) in the same solvent dropwise. The addition is exothermic, and the reaction temperature should be maintained at or below room temperature, using an ice bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The maleamic acid product will typically precipitate out of the solution as a solid.

-

Workup and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol. Dry the purified N-(4-methoxybenzyl)maleamic acid under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the dried N-(4-methoxybenzyl)maleamic acid (1.0 eq.) in acetic anhydride (e.g., 5-10 volumes).

-

Addition of Catalyst: Add anhydrous sodium acetate (0.1-0.3 eq.) to the suspension.

-

Reaction: Heat the mixture with stirring to 80-100°C for 1-2 hours. The suspension should become a clear solution as the reaction progresses.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate. The crude product can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for N-(4-methoxyphenyl)maleimide

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Molecular Weight | 203.19 g/mol | N/A |

| Melting Point | 149-151 °C | [1][2] |

| Yield | 70% | [2] |

Table 2: Spectroscopic Data for N-(4-methoxyphenyl)maleimide

| Spectroscopy | Data | Reference |

| ¹H NMR | (CDCl₃, 300 MHz) δ: 7.19 (d, J=9.0 Hz, 2H), 6.93 (d, J=9.0 Hz, 2H), 6.78 (s, 2H), 3.83 (s, 3H) | [3] |

| ¹³C NMR | (CDCl₃, 75 MHz) δ: 170.6, 159.4, 134.3, 129.2, 127.6, 114.6, 55.5 | [3] |

| IR (KBr) | ν (cm⁻¹): 1710 (C=O), 1605, 1515, 1250, 830 | [2] |

Note: The spectroscopic data provided is for N-(4-methoxyphenyl)maleimide and should be used as a reference for the characterization of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

References

Spectroscopic Data for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione Not Publicly Available

The search provided spectroscopic information for structurally similar but distinct compounds, such as 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones. These related molecules differ in the chemical linker between the 4-methoxyphenyl group and the pyrrole-2,5-dione core, which significantly alters their spectroscopic properties. Therefore, the data for these analogues cannot be used to accurately represent the target compound.

Consequently, the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of experimental workflows, cannot be generated at this time due to the absence of the core spectroscopic information for 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. Further research, including original synthesis and characterization, would be required to obtain the necessary data.

An In-depth Technical Guide to the 1H NMR Spectrum of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (1H NMR) spectrum of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The following sections detail the spectral data, the experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

Chemical Structure

Systematic Name: this compound

Common Name: N-(4-methoxybenzyl)maleimide

Molecular Formula: C₁₂H₁₁NO₃

Structure:

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Summary of 1H NMR Data for this compound. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| 7.29 | Doublet (d) | 2H | Ar-H (ortho to CH₂) |

| 6.83 | Doublet (d) | 2H | Ar-H (ortho to OCH₃) |

| 6.68 | Singlet (s) | 2H | HC =CH (maleimide ring) |

| 4.61 | Singlet (s) | 2H | N-CH₂ -Ar |

| 3.78 | Singlet (s) | 3H | O-CH₃ |

Experimental Protocol

The following provides a generalized methodology for the acquisition of the 1H NMR spectrum of this compound, based on the available data and standard laboratory practices.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

-

Sample: this compound

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Apparatus: 500 MHz NMR Spectrometer, NMR tube (5 mm diameter), micropipette, analytical balance.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: The solution was transferred into a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: The NMR tube was placed in the spinner turbine and inserted into the NMR spectrometer's probe.

-

Shimming: The magnetic field homogeneity was optimized by shimming on the deuterium lock signal of the CDCl₃ solvent.

-

Acquisition: A standard one-dimensional proton NMR experiment was performed. Key parameters included:

-

Spectrometer Frequency: 500 MHz

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 2-4 seconds

-

Spectral Width: Approximately 16 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) was processed using appropriate software (e.g., MestReNova, TopSpin). This involved:

-

Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.

-

Phase Correction: Manual and/or automatic phase correction to obtain a pure absorption spectrum.

-

Baseline Correction: Correction of any baseline distortions.

-

Referencing: The chemical shift scale was referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the signals were integrated to determine the proton ratios.

-

Visualization of Proton Environments and Relationships

The following diagrams illustrate the assignment of the proton signals to the molecular structure and the logical relationships between the different proton environments.

Caption: Correlation of 1H NMR signals with proton environments.

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of the title compound.

Caption: Logical workflow for 1H NMR spectral analysis.

References

In-Depth Technical Guide: 13C NMR Analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione. This document outlines predicted spectral data, a detailed experimental protocol for acquiring 13C NMR spectra, and a logical workflow for the structural elucidation of this compound.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present in the molecule. The spectrum is predicted in deuterated chloroform (CDCl3).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Pyrrole-2,5-dione) | ~170 | Carbonyl carbons in maleimide-type structures typically resonate in this region. |

| C=C (Pyrrole-2,5-dione) | ~134 | Olefinic carbons of the maleimide ring. |

| C (Aromatic, C-O) | ~159 | Quaternary aromatic carbon attached to the electron-donating methoxy group. |

| CH (Aromatic) | ~129 | Aromatic methine carbons ortho to the methylene group. |

| CH (Aromatic) | ~114 | Aromatic methine carbons ortho to the methoxy group. |

| C (Aromatic, C-CH2) | ~128 | Quaternary aromatic carbon attached to the methylene group. |

| O-CH3 | ~55 | Carbon of the methoxy group. |

| N-CH2 | ~42 | Methylene carbon attached to the nitrogen of the pyrrole ring. |

Experimental Protocol: 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Sample Amount: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the sample signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.[2]

-

Probe Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (CDCl3). This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

3. Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4]

-

Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).[5]

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative analysis is desired.[2]

-

Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1][3]

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (CDCl3: δ ≈ 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the peak areas if relative quantitative information is needed, although care must be taken as integrations in standard 13C NMR are not always directly proportional to the number of carbons.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis and structural confirmation of this compound.

Caption: Workflow for the NMR-based structural elucidation of this compound.

References

Mass Spectrometry of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a compound of interest in various research and development applications. This document outlines the key fragmentation patterns observed, presents quantitative mass spectral data, and details the experimental protocols for its characterization.

Core Data Presentation

The mass spectral data for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized in the table below. The data highlights the prominent ions generated upon fragmentation, providing a fingerprint for the identification and characterization of this molecule.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 217 | 100 | [M]+• (Molecular Ion) |

| 174 | 41 | [M - C2H3O]+ |

| 136 | 31 | [C8H8O2]+• |

| 121 | 17 | [C8H9O]+ |

| 108 | 11 | [C7H8O]+• |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a characteristic pattern, primarily driven by the stability of the resulting fragment ions. The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion at m/z 217. Subsequent fragmentation events lead to the formation of key diagnostic ions. A significant fragmentation pathway involves the formation of the highly stable 4-methoxybenzyl cation at m/z 121.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry with Electron Ionization.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes. This program should be optimized based on the specific instrument and column used to ensure good separation and peak shape.

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Logical Workflow for Compound Analysis

The logical workflow for the analysis and characterization of this compound using mass spectrometry is depicted below. This process begins with sample preparation, followed by data acquisition via GC-MS, and concludes with data analysis to confirm the structure and purity of the compound.

Caption: Workflow for the mass spectrometric analysis of the target compound.

Biological activity of pyrrole-2,5-dione derivatives

An In-depth Technical Guide on the Biological Activity of Pyrrole-2,5-dione Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a five-membered heterocyclic ring containing a nitrogen atom and two adjacent carbonyl groups.[1] This structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[2][3] Pyrrole-2,5-dione derivatives have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and cholesterol-lowering effects.[1][4] Their reactivity, particularly the susceptibility of the carbon-carbon double bond to Michael addition, allows for covalent interactions with biological targets, often leading to potent and targeted therapeutic effects. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Pyrrole-2,5-dione Derivatives

The synthesis of N-substituted pyrrole-2,5-dione derivatives is typically straightforward. A common and efficient method involves the condensation reaction between a primary amine and a dicarboxylic anhydride, such as maleic anhydride or its substituted analogues (e.g., 2,3-dimethylmaleic anhydride), often under reflux in a suitable solvent like glacial acetic acid, toluene, or chloroform.[1][2] Another approach involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines, leading to the formation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[5]

Spectrum of Biological Activities

Pyrrole-2,5-dione derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Several derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory pathways. For instance, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to significantly inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and reduce the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][6][7]

Table 1: Anti-inflammatory Activity of Pyrrole-2,5-dione Derivatives

| Compound | Assay | Target/Cell Line | Activity | Reference |

|---|---|---|---|---|

| 2a | Cytokine Production | anti-CD3 stimulated PBMCs | Strong inhibition of IL-6 & TNF-α | [1] |

| 2a-2d | Antiproliferative | anti-CD3 stimulated PBMCs | Significant inhibition of proliferation | [1] |

| 20 | Inflammatory Response | Macrophage-derived foam cells | Reduced secretion of TNF-α | [4] |

| 3b | COX Inhibition | J774 Macrophages | IC50 (COX-2): 1.30 µM | [8] |

| 1c | COX Inhibition | J774 Macrophages | IC50 (COX-2): 14.8 µM |[8] |

Note: Compound identifiers (e.g., 2a) are as specified in the cited literature.

Antimicrobial Activity

The pyrrole-2,5-dione scaffold is present in compounds with potent antibacterial and antifungal properties.[1] Activities have been reported against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6][7][9] One notable mechanism is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication process that regulates virulence and biofilm formation.[10] For example, 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been shown to inhibit QS in P. aeruginosa, reducing the production of virulence factors and enhancing the efficacy of conventional antibiotics.[10]

Table 2: Antimicrobial Activity (MIC values) of Pyrrole-2,5-dione Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5 | Staphylococcus aureus | 32 | [9] |

| 5 | Vibrio cholerae | 32 | [9] |

| 8 | Staphylococcus aureus | 16 | [9] |

| 8 | Vibrio cholerae | 16 | [9] |

| PT22 | Pseudomonas aeruginosa | N/A (QS Inhibitor) |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anticancer Activity

Derivatives of pyrrole-2,5-dione have been designed and synthesized as potential anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[3] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] By blocking the ATP-binding domain of these kinases, the derivatives inhibit downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.[5]

Table 3: Cytotoxic Activity (IC50 values) of Pyrrole-2,5-dione Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4e | LoVo | Colon Adenocarcinoma | 0.99 | [3] |

| 4e | MCF-7 | Breast Adenocarcinoma | 1.12 | [3] |

| 4e | SK-OV-3 | Ovary Adenocarcinoma | 2.01 | [3] |

| 4j | LoVo | Colon Adenocarcinoma | 0.88 | [3] |

| 4j | MCF-7 | Breast Adenocarcinoma | 1.25 | [3] |

| 4j | SK-OV-3 | Ovary Adenocarcinoma | 1.87 |[3] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Cholesterol Absorption Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have been identified as potent cholesterol absorption inhibitors.[4] This activity is crucial in the context of atherosclerosis, a condition characterized by lipid accumulation in arteries and the formation of macrophage-derived foam cells.[4] By inhibiting cholesterol absorption, these compounds can suppress the formation of foam cells and the associated inflammatory response, thereby offering a potential therapeutic strategy for atherosclerosis.[4]

Table 4: Cholesterol Absorption Inhibition Activity

| Compound | In Vitro Cholesterol Absorption Activity | Cytotoxicity (HEK293, RAW264.7) | Effect on Macrophages | Reference |

|---|

| 20 | Stronger than Ezetimibe | No cytotoxicity observed | Inhibited lipid accumulation; Reduced LDH, MDA, TNF-α, ROS secretion |[4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: Synthesis of N-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones

This protocol is a generalized procedure based on the synthesis of compounds 2a–2f.[1]

-

Reactant Preparation : Dissolve N3-substituted amidrazones (1 equivalent) and 2,3-dimethylmaleic anhydride (1 equivalent) in a suitable solvent such as toluene or chloroform.

-

Reaction : Reflux the reaction mixture. Reaction times can vary from a few hours to overnight, depending on the specific reactants. For some derivatives, the reaction may proceed at room temperature in a solvent like diethyl ether.[1]

-

Monitoring : Monitor the completion of the reaction using analytical thin-layer chromatography (TLC).

-

Isolation : Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

-

Purification : Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol, diethyl ether), and dry. If necessary, further purify the product by recrystallization from an appropriate solvent.

-

Characterization : Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[1]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standard method used to determine the Minimum Inhibitory Concentration (MIC).[1][6][7]

-

Preparation of Plates : Dispense culture medium (e.g., Mueller-Hinton broth) into the wells of a 96-well microtiter plate.

-

Compound Dilution : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound across the wells of the plate.

-

Inoculum Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (medium only).

-

Incubation : Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: MTS Cytotoxicity Assay

This protocol is used to assess the antiproliferative activity of compounds on cancer cell lines.[3]

-

Cell Seeding : Culture adherent cancer cells (e.g., MCF-7, LoVo) in a suitable medium. Detach the cells, count them, and seed them into a 96-well plate at a specific density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compounds from a stock solution. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compounds. Include untreated cells as a control.

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTS Reagent Addition : Add MTS reagent (or a similar tetrazolium salt like MTT) to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.

-

Incubation : Incubate the plate for an additional 1-4 hours to allow for color development.

-

Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Pyrrole-2,5-dione derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their straightforward synthesis and diverse range of potent biological activities—spanning anti-inflammatory, antimicrobial, anticancer, and cardiovascular applications—underscore their therapeutic potential. The ability of these compounds to interact with a variety of biological targets, including enzymes like tyrosine kinases and cellular processes like quorum sensing, provides a rich field for further investigation and development. The data and protocols summarized in this guide highlight the significant progress made and pave the way for the future design of novel, highly effective drugs based on the pyrrole-2,5-dione core.

References

- 1. mdpi.com [mdpi.com]

- 2. cibtech.org [cibtech.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

Potential Therapeutic Applications of N-Substituted Maleimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a class of organic compounds characterized by a maleimide ring with a substituent attached to the nitrogen atom. This scaffold has garnered significant attention in medicinal chemistry and drug development due to its unique chemical reactivity. The electrophilic double bond of the maleimide ring readily undergoes Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This ability to form stable, covalent bonds with specific biological targets makes N-substituted maleimides valuable as irreversible enzyme inhibitors and as components of targeted therapeutic agents. Their versatility has led to their exploration in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the core therapeutic applications of N-substituted maleimides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Therapeutic Applications

Covalent Enzyme Inhibition

N-substituted maleimides have been extensively investigated as covalent inhibitors of various enzymes, where they typically target a cysteine residue in or near the active site, leading to irreversible inactivation.

a) Prostaglandin Endoperoxide Synthases (PGHS):

N-(carboxyalkyl)maleimides have been identified as both rapid and time-dependent inhibitors of prostaglandin endoperoxide synthase (PGHS), also known as cyclooxygenase (COX).[1] These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The carboxylate functionality of these maleimides is crucial for their rapid inhibition.[1] Aspirin-like maleimide analogs have been shown to inactivate the cyclooxygenase activity of both PGHS-1 and PGHS-2 in a time- and concentration-dependent manner.[1] The mechanism of inhibition involves covalent modification of the protein.[1]

b) Monoglyceride Lipase (MGL):

Monoglyceride lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system. Inhibition of MGL can potentiate 2-AG signaling, offering therapeutic potential for various neurological and inflammatory conditions. Several N-substituted maleimides have been developed as potent and selective irreversible inhibitors of MGL.[2] For instance, 1-biphenyl-4-ylmethylmaleimide inhibits MGL with an IC50 value of 790 nM.[2]

c) Glycogen Synthase Kinase 3β (GSK-3β):

GSK-3β is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Maleimide derivatives have been explored as ATP-competitive inhibitors of GSK-3β.[3][4] Both macrocyclic and non-cyclic maleimide derivatives have shown high potency and selectivity for this enzyme.[3]

Antibody-Drug Conjugates (ADCs) in Oncology

Maleimides are crucial components in the design of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a chemical linker that connects the two. The maleimide group is commonly used in these linkers to attach the cytotoxic payload to cysteine residues on the antibody.[5][6] This conjugation strategy has been successfully employed in several FDA-approved ADCs, including:

-

Brentuximab vedotin (Adcetris®): This ADC targets the CD30 antigen on lymphoma cells and is used to treat Hodgkin lymphoma and anaplastic large cell lymphoma.

-

Trastuzumab emtansine (Kadcyla®): This ADC targets the HER2 receptor on breast cancer cells and is used for the treatment of HER2-positive metastatic breast cancer.

The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of ADCs. While traditional maleimide linkers can be susceptible to retro-Michael reactions, leading to premature drug release, next-generation maleimides have been developed to enhance the stability of the conjugate.[1]

Anti-inflammatory Agents

The role of N-substituted maleimides in inflammation extends beyond PGHS inhibition. Certain derivatives have shown potent anti-inflammatory effects in preclinical models. For example, a series of maleimide analogs bearing a benzenesulfonamide moiety has been synthesized and evaluated as selective COX-2 inhibitors.[7] Several of these compounds exhibited potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[7] Additionally, N-phenylmaleimide derivatives have been shown to act as mimetic agents of the pro-inflammatory process by increasing the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[8]

Neuroprotective Agents

The potential of N-substituted maleimides in the treatment of neurodegenerative diseases is an emerging area of research. Their ability to covalently modify specific protein targets offers a strategy for intervening in pathological signaling pathways. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model of Parkinson's disease to evaluate the efficacy of potential neuroprotective agents.[9][10][11][12] This model involves the administration of MPTP, which induces the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[9][10][11][12]

Quantitative Data

The following tables summarize the inhibitory activities and cytotoxic effects of various N-substituted maleimides from the literature.

Table 1: Inhibition of Enzymes by N-Substituted Maleimides

| Compound | Target Enzyme | IC50 | Reference |

| 1-Biphenyl-4-ylmethylmaleimide | MGL | 790 nM | [2] |

| N-(3-iodophenyl)maleimide | MGL | 2.24 µM | [2] |

| N-(Alkylphenyl)maleimides | MGL | 2.00 - 14.10 µM | [2] |

| N-(Halogenophenyl)maleimides | MGL | 2.24 - 7.24 µM | [2] |

| N-(4-Hydroxyphenyl)maleimide | MGL | 12.9 µM | [2] |

| Alkoxy-substituted N-phenylmaleimides | MGL | 5.75 - 6.92 µM | [2] |

Table 2: Cytotoxicity of N-Substituted Maleimides against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Compound 2f | MCF7 (Breast) | 9.5 µM | [7] |

| Compound 2d, 2f, 2a | PC3 (Prostate) | - | [7] |

| Compound 2b, 2c | HepG2 (Liver) | 15.9, 16.03 µM | [7] |

| Compound (Ic) | MCF7 (Breast) | 6.12 µg/mL | [11] |

| Compound (Ia) | MCF7 (Breast) | 26.078 µg/mL | [11] |

| Compound (Ib) | MCF7 (Breast) | 22.019 µg/mL | [11] |

| Compounds 20, 21, 22, 23, 24, 25 | MCF-7R (Etoposide-resistant Breast) | 1.8–30.8 µM | [11] |

| Compound 25 | LCC6MDR (Multidrug-resistant) | 32.5 µM | [11] |

| Compound 25 | MCF-7 (Breast) | 5.3 µM | [11] |

Experimental Protocols

General Synthesis of N-Substituted Maleimides

A common method for the synthesis of N-substituted maleimides involves a two-step procedure starting from maleic anhydride and a primary amine.[13]

Step 1: Formation of Maleamic Acid

-

Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add an equimolar amount of the desired primary amine to the solution at room temperature with stirring.

-

The corresponding maleamic acid will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a suitable solvent.

-

Dry the maleamic acid product under vacuum.

Step 2: Cyclodehydration to N-Substituted Maleimide

-

In a round-bottom flask, combine the dried maleamic acid, a dehydrating agent (e.g., acetic anhydride), and a catalytic amount of a base (e.g., sodium acetate).

-

Heat the mixture under reflux for a specified time (e.g., 1-2 hours).

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the N-substituted maleimide.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by techniques such as NMR, IR spectroscopy, and mass spectrometry.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Model)

This model is used to assess the acute anti-inflammatory activity of compounds.[9][10][12][14][15]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

-

Compound Administration: Administer the N-substituted maleimide compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.) to the respective treatment groups. A positive control group receiving a standard NSAID (e.g., indomethacin) is also included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

In Vivo Xenograft Tumor Model (Anticancer Efficacy)

This model is used to evaluate the in vivo anticancer activity of N-substituted maleimide-based therapeutics, such as ADCs.[8][16][17][18][19]

-

Cell Culture: Culture the desired human cancer cell line (e.g., a breast cancer cell line for a HER2-targeting ADC) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Grouping and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the ADC, unconjugated antibody, vehicle, or other controls intravenously.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways

N-substituted maleimides can exert their therapeutic effects by modulating key cellular signaling pathways, often through the covalent modification of cysteine residues on signaling proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[20][21][22][23][24][25][26][27][28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated and phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes. Some N-substituted maleimides may inhibit this pathway by covalently modifying critical cysteine residues on components of the IKK complex, thereby preventing IκB phosphorylation and subsequent NF-κB activation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[27] Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation. N-substituted maleimides could potentially inhibit this pathway by covalently targeting cysteine residues in key kinases like Akt or upstream regulators.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another fundamental signaling pathway that controls cell proliferation, differentiation, and survival.[23] This pathway involves a cascade of kinases: Raf, MEK, and ERK. Mutations that lead to the constitutive activation of this pathway are common in cancer. Covalent inhibitors that target specific cysteine residues in kinases within this pathway, such as MEK, are a promising therapeutic strategy.[23] N-substituted maleimides could be designed to irreversibly bind to and inactivate these kinases.

Conclusion

N-substituted maleimides represent a versatile and powerful scaffold in modern drug discovery and development. Their ability to form stable covalent bonds with cysteine residues in target proteins provides a robust mechanism for achieving potent and often irreversible inhibition of enzyme activity and for the construction of highly targeted therapeutics like antibody-drug conjugates. The diverse range of biological activities, from anti-inflammatory and anticancer to potential neuroprotective effects, underscores the broad therapeutic potential of this chemical class. Future research will likely focus on the development of next-generation N-substituted maleimides with improved selectivity, enhanced pharmacokinetic properties, and novel mechanisms of action, further expanding their role in the treatment of a wide array of human diseases.

References

- 1. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines [mdpi.com]

- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modelorg.com [modelorg.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Impact of novel N-aryl substituted piperamide on NF-kappa B translocation as a potent anti-neuroinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Direct covalent modification as a strategy to inhibit nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

- 29. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione: A Detailed Protocol

Abstract

This document provides a comprehensive protocol for the synthesis of 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of the intermediate, N-(4-methoxybenzyl)maleanilic acid, from maleic anhydride and 4-methoxybenzylamine. Subsequent cyclodehydration of the intermediate yields the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization details.

Introduction

N-substituted maleimides are a class of compounds with significant applications in various fields, including pharmaceuticals, polymers, and bioconjugation chemistry. The title compound, this compound, incorporates the versatile maleimide functional group and a 4-methoxybenzyl substituent, making it a useful intermediate for the synthesis of more complex molecules with potential biological activity. The presented two-step synthesis is a robust and efficient method for the preparation of this compound.

Signaling Pathway and Experimental Workflow

The synthesis of this compound follows a straightforward two-step reaction pathway. The first step involves the nucleophilic attack of the amine group of 4-methoxybenzylamine on the carbonyl carbon of maleic anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding maleanilic acid intermediate. The second step is a cyclodehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride, to form the five-membered imide ring of the final product.

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxybenzyl)maleanilic acid

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous ethyl ether.

-

While stirring, add a solution of 4-methoxybenzylamine (1.0 eq) in anhydrous ethyl ether dropwise through the dropping funnel.

-

After the addition is complete, stir the resulting suspension at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath to 15-20°C.

-

Collect the precipitated solid by suction filtration.

-